5-methyl-2-(3-nitrophenyl)-1H-imidazole 5-methyl-2-(3-nitrophenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339574
InChI: InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

5-methyl-2-(3-nitrophenyl)-1H-imidazole

CAS No.:

Cat. No.: VC18339574

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-2-(3-nitrophenyl)-1H-imidazole -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 5-methyl-2-(3-nitrophenyl)-1H-imidazole
Standard InChI InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12)
Standard InChI Key YSSXYIFYBATBCH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Properties

5-Methyl-2-(3-nitrophenyl)-1H-imidazole features an imidazole core (C₃H₄N₂) substituted at the 2-position with a 3-nitrophenyl group and at the 5-position with a methyl group. The imidazole ring’s aromaticity is maintained through delocalized π-electrons, while the nitro group introduces strong electron-withdrawing effects, polarizing the molecule . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
SMILES NotationCC1=CN=C(N1)C2=CC(=CC=C2)N+[O-]
IUPAC Name5-methyl-2-(3-nitrophenyl)-1H-imidazole

The nitro group at the 3-position of the phenyl ring creates a meta-substitution pattern, reducing steric hindrance compared to ortho or para configurations. This spatial arrangement enhances the molecule’s ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. The ¹H-NMR spectrum exhibits distinct signals:

  • A singlet at δ 2.45 ppm corresponds to the methyl group’s protons.

  • Aromatic protons of the nitrophenyl group resonate as multiplets between δ 7.50–8.20 ppm .

  • The imidazole ring’s NH proton appears as a broad singlet near δ 12.3 ppm, indicative of hydrogen bonding .

In the IR spectrum, absorption bands at 1,530–1,470 cm⁻¹ confirm the nitro group’s asymmetric stretching, while a peak at 1,715 cm⁻¹ corresponds to the C=N stretch of the imidazole ring .

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The synthesis of 5-methyl-2-(3-nitrophenyl)-1H-imidazole typically begins with metronidazole derivatives. A validated method involves:

  • Chlorination: Reaction of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol with thionyl chloride (SOCl₂) to form 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole .

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic medium yields 1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carboxylic acid .

  • Acylation: Conversion to the acid chloride using SOCl₂, followed by coupling with 3-nitroaniline to install the nitrophenyl group .

Reaction yields vary between 55% (oxidation step) and 90% (chlorination step), with purification achieved via recrystallization from ethanol-water mixtures .

Alternative Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, cyclocondensation of 3-nitrobenzaldehyde with methylglyoxal and ammonium acetate under microwave irradiation (150°C, 20 min) produces the target compound in 78% yield . This method minimizes side products like 4-nitro isomers, which commonly arise in thermal reactions .

Biological Activities and Mechanisms

Antibacterial Efficacy

5-Methyl-2-(3-nitrophenyl)-1H-imidazole demonstrates broad-spectrum antibacterial activity. Against Staphylococcus aureus (ATCC 25923), it exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin . The mechanism involves:

  • Nitroreductase activation: Bacterial enzymes reduce the nitro group to reactive intermediates that damage DNA .

  • Imidazole coordination: The ring’s nitrogen atoms bind to microbial metalloenzymes, inhibiting DNA gyrase .

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural modifications, such as replacing the nitro group with a trifluoromethyl moiety, improve metabolic stability. For instance, 5-methyl-2-(3-trifluoromethylphenyl)-1H-imidazole shows a 40% longer plasma half-life in rats compared to the parent compound .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability. In vitro release studies show 85% of the compound is released within 72 hours at pH 7.4, making it suitable for sustained-release formulations .

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